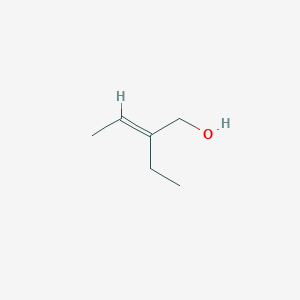
(E)-2-ethylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-ethylbut-2-en-1-ol is an organic compound belonging to the class of unsaturated alcohols It is characterized by the presence of a double bond between the second and third carbon atoms and an ethyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-ethylbut-2-en-1-ol can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The dehydration step can be carried out using an acid catalyst like sulfuric acid or phosphoric acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-ethylbut-2-enal. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The hydrogenation reaction selectively reduces the aldehyde group to an alcohol while preserving the double bond.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-ethylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-ethylbut-2-enal using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-ethylbutanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 2-ethylbut-2-enal.
Reduction: 2-ethylbutanol.
Substitution: 2-ethylbut-2-enyl chloride or bromide.
Aplicaciones Científicas De Investigación
(E)-2-ethylbut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (E)-2-ethylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
2-ethylbut-2-enal: An aldehyde with a similar structure but different functional group.
2-ethylbutanol: A saturated alcohol derived from the reduction of (E)-2-ethylbut-2-en-1-ol.
2-ethylbut-2-enyl chloride: A halogenated derivative obtained through substitution reactions.
Uniqueness: this compound is unique due to its unsaturated alcohol structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H12O |
|---|---|
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
(E)-2-ethylbut-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-3-6(4-2)5-7/h3,7H,4-5H2,1-2H3/b6-3+ |
Clave InChI |
ACIAHEMYLLBZOI-ZZXKWVIFSA-N |
SMILES isomérico |
CC/C(=C\C)/CO |
SMILES |
CCC(=CC)CO |
SMILES canónico |
CCC(=CC)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6R)-6-[(2S)-2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1232903.png)
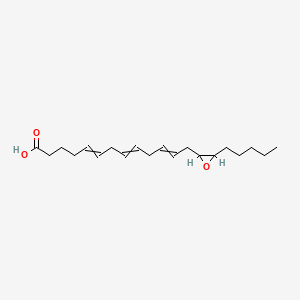
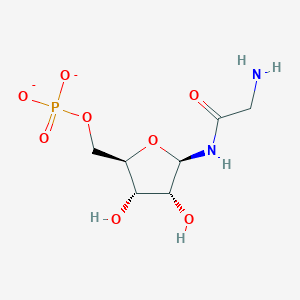
![N-[3-(3-chlorophenyl)-5-isoxazolyl]-2-(4,5,6,7-tetrahydroindazol-2-yl)acetamide](/img/structure/B1232906.png)
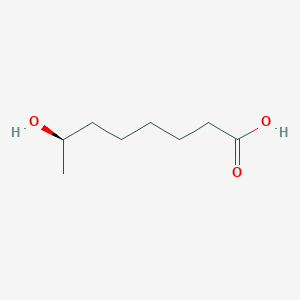

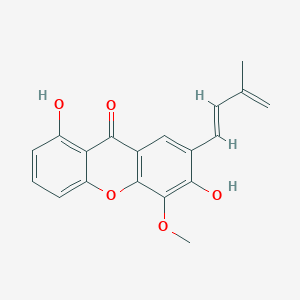
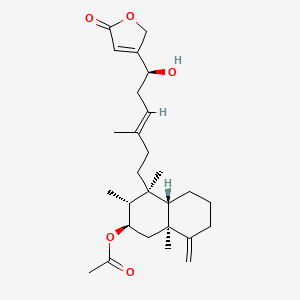
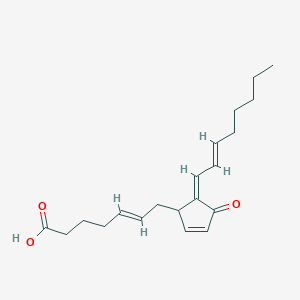
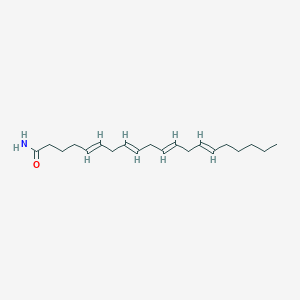

![[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride](/img/structure/B1232919.png)


